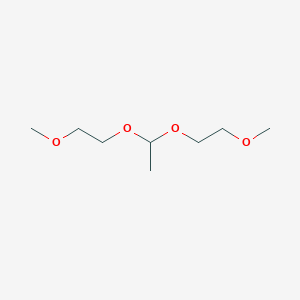
7-Bromo-3-hydroxy-2-naphthoic acid
Vue d'ensemble
Description
7-Bromo-3-hydroxy-2-naphthoic acid is a brominated naphthoic acid derivative, which is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. While the provided papers do not directly discuss 7-Bromo-3-hydroxy-2-naphthoic acid, they do provide insights into related compounds and their synthesis which can be informative for understanding the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related brominated naphthoic acid derivatives can be complex, involving multiple steps such as lithiation, formylation, and reductive amination. For example, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline is achieved through a multi-step process starting with the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, and finally the removal of the tert-butyl group from the nitrogen . This method could potentially be adapted for the synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated naphthoic acid derivatives is characterized by the presence of a bromine atom and various functional groups attached to the naphthalene ring system. The crystal structure of a related compound, 3-bromo-4,6,7-trimethoxy-2-naphthoate, was determined to crystallize monoclinically with specific cell parameters . This information is valuable for predicting the crystalline nature and potential intermolecular interactions of 7-Bromo-3-hydroxy-2-naphthoic acid.
Chemical Reactions Analysis
Brominated naphthoic acid derivatives can undergo various chemical reactions, including Friedel-Crafts reactions, as seen in the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid . This compound was synthesized through a series of reactions starting with a Friedel-Crafts reaction, followed by condensation, dehydration, and cyclization. These reactions highlight the reactivity of the naphthoic acid core and the influence of substituents on the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-3-hydroxy-2-naphthoic acid can be inferred from related compounds. For instance, the crystalline nature of similar compounds suggests that 7-Bromo-3-hydroxy-2-naphthoic acid may also exhibit crystallinity, which could affect its solubility and melting point . The presence of bromine and hydroxy groups is likely to influence the acid's reactivity, boiling point, and potential for forming hydrogen bonds.
Applications De Recherche Scientifique
Analytical Chemistry Applications :
- 2-Hydroxy-3-naphthoic acid and its derivatives, including bromo derivatives, have been utilized for the gravimetric determination of thorium and zirconium. These compounds are effective in the separation of thorium from cerite earths and of thorium and zirconium from several foreign ions, and may also be used for thorium extraction from monazite sands (Datta, 1957).
Synthesis and Material Science :
- In the field of material science, the synthesis of 2-Hydroxy-6-naphthoic acid, a precursor for polyaromatic esters, involves bromination steps. The bromo derivatives of naphthoic acid play a critical role in this process, highlighting their importance in the synthesis of advanced materials (Wang et al., 2013).
Dye Chemistry :
- Brominated derivatives of 2-hydroxy-3-naphthoic acid have been studied for their application in azoic dyes. The bromination process affects the shades and fastness properties of the dyes, indicating the significance of bromo derivatives in dye chemistry (Talavdekar & Venkataraman, 1950).
Supramolecular Chemistry :
- The study of 2-hydroxy-3-naphthoic acid in supramolecular assemblies has shown its interaction with various N-heterocycles via hydrogen bonds and aromatic stacking interactions. This research is crucial for understanding molecular complexes and their potential applications in designing novel materials (Pang et al., 2015).
Catalysis :
- Research into the catalytic synthesis of arylamides of 3-hydroxy-2-naphthoic acid, widely used in azo pigments and as medicines, reveals the importance of bromo derivatives in enhancing the efficiency of such synthetic processes (Shteinberg, 2022).
Safety And Hazards
The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
7-bromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXQSGFZHRDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061960 | |
| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-hydroxy-2-naphthoic acid | |
CAS RN |
1779-11-9 | |
| Record name | 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1779-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3-hydroxy-2-naphthoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)




